molecular formula C14H27NO4 B558650 9-((tert-Butoxycarbonyl)amino)nonanoic acid CAS No. 173435-78-4

9-((tert-Butoxycarbonyl)amino)nonanoic acid

Cat. No. B558650
M. Wt: 273,37 g/mole
InChI Key: QCCWTNAQYOOPQP-UHFFFAOYSA-N
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Description

9-((tert-Butoxycarbonyl)amino)nonanoic acid, also known as Boc-9-Aminononanoic Acid, is an organic compound with the molecular formula C14H27NO4 . It has a molecular weight of 273.37 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 9-((tert-butoxycarbonyl)amino)nonanoic acid involves the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide . The reaction is carried out for 0.25 hours .


Molecular Structure Analysis

The InChI code for 9-((tert-Butoxycarbonyl)amino)nonanoic acid is 1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) . The InChI key is QCCWTNAQYOOPQP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

9-((tert-Butoxycarbonyl)amino)nonanoic acid is a solid at room temperature . It has a molecular weight of 273.37 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Summary of the Application : The compound is used in the deprotection of Boc amino acids and peptides. This process is crucial in organic synthesis .
  • Methods of Application or Experimental Procedures : The method involves the use of a phosphonium ionic liquid for high temperature Boc deprotection of amino acids and peptides. The ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .
  • Results or Outcomes : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids. .

Synthesis of Dipeptides

  • Summary of the Application : This compound can be used in the synthesis of dipeptides .
  • Methods of Application or Experimental Procedures : The process involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The study demonstrated the potential of Boc-AAILs in the synthesis of dipeptides .

Preparation of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application : “9-((tert-Butoxycarbonyl)amino)nonanoic acid” can be used in the preparation of non-standard protected amino acid derivatives .
  • Methods of Application or Experimental Procedures : The method involves the use of this compound for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Results or Outcomes : The study demonstrated the suitability of the method for the preparation of non-standard protected amino acid derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCWTNAQYOOPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400227
Record name 9-[(tert-Butoxycarbonyl)amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((tert-Butoxycarbonyl)amino)nonanoic acid

CAS RN

173435-78-4
Record name 9-[(tert-Butoxycarbonyl)amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-{[(tert-butoxy)carbonyl]amino}nonanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Yu, M Cheng, K Lu, Y Shen, Y Zhong… - Journal of Medicinal …, 2022 - ACS Publications
Several epidermal growth factor receptor (EGFR) proteolysis-targeting chimeras (PROTACs), including MS39 and MS154 developed by us, have been reported to effectively degrade …
Number of citations: 8 pubs.acs.org
C Xu, F Meng, KS Park, AJ Storey, W Gong… - Cell chemical …, 2022 - ncbi.nlm.nih.gov
Nuclear receptor binding SET domain protein 3 (NSD3), a gene located within the 8p11-p12 amplicon frequently detected in human cancers, encodes a chromatin modulator and an …
Number of citations: 0 www.ncbi.nlm.nih.gov
C Xu, F Meng, KS Park, AJ Storey, W Gong, YH Tsai… - Cell chemical …, 2022 - cell.com
Nuclear receptor binding SET domain protein 3 (NSD3), a gene located within the 8p11-p12 amplicon frequently detected in human cancers, encodes a chromatin modulator and an …
Number of citations: 25 www.cell.com
C Lindgren, M Tyagi, J Viljanen, J Toms… - Journal of Medicinal …, 2018 - ACS Publications
Strategies that target multiple components are usually required for treatment of diseases originating from complex biological systems. The multicomponent system consisting of the DR4 …
Number of citations: 3 pubs.acs.org

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